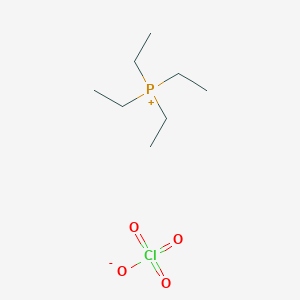
Tetraethylphosphanium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraethylphosphanium perchlorate is an organophosphorus compound that features a tetraethylphosphanium cation paired with a perchlorate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraethylphosphanium perchlorate can be synthesized through the reaction of tetraethylphosphonium chloride with perchloric acid. The reaction typically occurs under controlled conditions to ensure safety, as perchloric acid is a strong oxidizer. The general reaction is as follows:
(C2H5)4PCl+HClO4→(C2H5)4PClO4+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves the use of high-purity reagents and controlled environments to prevent any hazardous reactions. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Tetraethylphosphanium perchlorate can undergo various chemical reactions, including:
Oxidation: The perchlorate anion can act as an oxidizing agent.
Substitution: The tetraethylphosphanium cation can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation Reactions: These reactions often require the presence of a reducing agent to facilitate the transfer of electrons.
Substitution Reactions: Common reagents include nucleophiles such as halides or other anions.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized phosphorus compounds, while substitution reactions can produce different phosphonium salts.
Wissenschaftliche Forschungsanwendungen
Tetraethylphosphanium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Medicine: While not widely used in clinical settings, its potential as a therapeutic agent is being explored.
Industry: It may be used in the production of specialized materials, such as catalysts and polymers.
Wirkmechanismus
The mechanism of action of tetraethylphosphanium perchlorate involves its ability to participate in redox reactions and nucleophilic substitutions. The perchlorate anion acts as a strong oxidizer, facilitating electron transfer processes. The tetraethylphosphanium cation can interact with various nucleophiles, leading to the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Tetraethylammonium perchlorate: Similar in structure but contains a nitrogen atom instead of phosphorus.
Tetramethylphosphanium perchlorate: Similar but with methyl groups instead of ethyl groups.
Uniqueness: Tetraethylphosphanium perchlorate is unique due to the presence of the phosphorus atom, which imparts distinct chemical properties compared to its nitrogen analogs. The ethyl groups also influence its reactivity and solubility, making it suitable for specific applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
111928-11-1 |
|---|---|
Molekularformel |
C8H20ClO4P |
Molekulargewicht |
246.67 g/mol |
IUPAC-Name |
tetraethylphosphanium;perchlorate |
InChI |
InChI=1S/C8H20P.ClHO4/c1-5-9(6-2,7-3)8-4;2-1(3,4)5/h5-8H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
JAXOYWUNPMORCF-UHFFFAOYSA-M |
Kanonische SMILES |
CC[P+](CC)(CC)CC.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


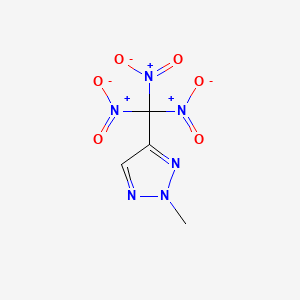
![3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one](/img/structure/B14312885.png)
silane](/img/structure/B14312892.png)
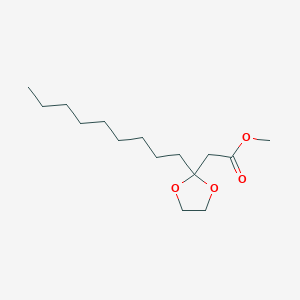
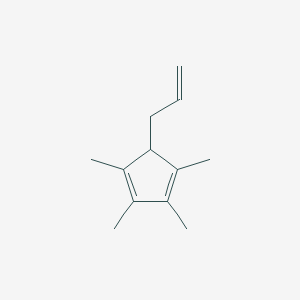
![2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14312914.png)
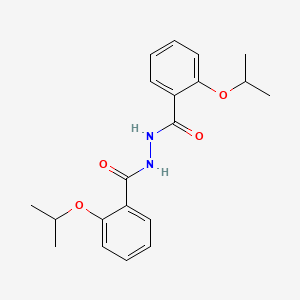
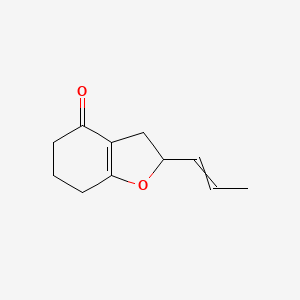

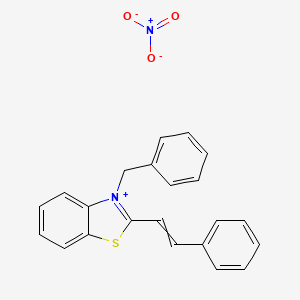
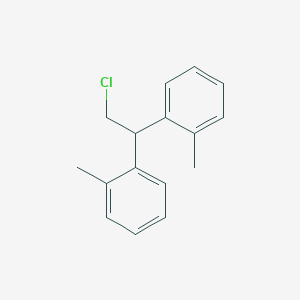
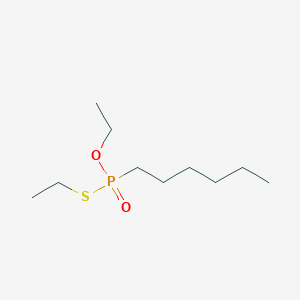

![Phenol, 2,6-bis[[[2-(1H-benzimidazol-2-yl)ethyl]thio]methyl]-4-methyl-](/img/structure/B14312955.png)
